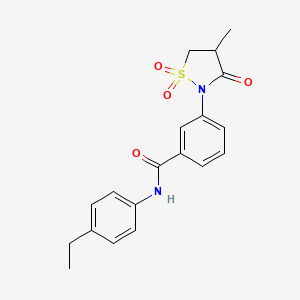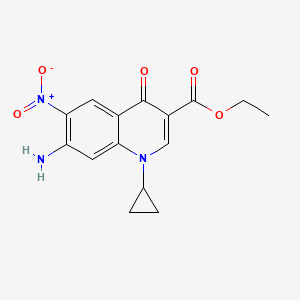![molecular formula C21H20ClN3O3 B5188159 4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone is a synthetic compound that belongs to the class of benzoxazolones. It is commonly referred to as CERC-501 and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
CERC-501 acts as a KOR antagonist, which means that it blocks the activity of KOR. KOR is involved in the regulation of mood, stress, and reward, and its dysregulation has been implicated in various psychiatric disorders. By blocking KOR activity, CERC-501 may reduce anxiety and depression symptoms and may also have potential applications in the treatment of substance abuse disorders.
Biochemical and Physiological Effects:
CERC-501 has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In humans, CERC-501 has been tested in clinical trials for the treatment of anxiety and depression, and initial results have been promising.
Advantages and Limitations for Lab Experiments
CERC-501 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the KOR system. However, CERC-501 has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. It also has low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of CERC-501. One potential application is in the treatment of substance abuse disorders, where KOR dysregulation has been implicated in addiction. Another potential application is in the treatment of post-traumatic stress disorder (PTSD), where KOR has been shown to play a role in the regulation of fear and anxiety. Further research is needed to fully understand the potential therapeutic applications of CERC-501 and to develop more effective formulations for clinical use.
Conclusion:
CERC-501 is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It acts as a KOR antagonist and has been shown to have anxiolytic and antidepressant effects in preclinical studies. CERC-501 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CERC-501, including its potential applications in the treatment of substance abuse disorders and PTSD. Further research is needed to fully understand the potential therapeutic applications of CERC-501.
Synthesis Methods
CERC-501 is synthesized using a multi-step process. The first step involves the reaction of 3-chlorobenzylamine with 2-hydroxybenzaldehyde to form 2-(3-chlorobenzyl)-1,3-benzoxazole. The second step involves the reaction of 2-(3-chlorobenzyl)-1,3-benzoxazole with ethyl chloroformate to form ethyl 2-(3-chlorobenzyl)-1,3-benzoxazole-6-carboxylate. The final step involves the reaction of ethyl 2-(3-chlorobenzyl)-1,3-benzoxazole-6-carboxylate with piperazine to form CERC-501.
Scientific Research Applications
CERC-501 has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, and substance abuse disorders. It has been shown to modulate the activity of the kappa opioid receptor (KOR), which plays a role in the regulation of mood, stress, and reward. CERC-501 has been shown to have anxiolytic and antidepressant effects in preclinical studies and has been tested in clinical trials for the treatment of anxiety and depression.
properties
IUPAC Name |
4-[2-[(3-chlorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-17-20(26)23-8-9-25(17)21(27)14-6-7-16-18(12-14)28-19(24-16)11-13-4-3-5-15(22)10-13/h3-7,10,12,17H,2,8-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQDVGMTRUAYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(3-Chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)


![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)

![3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![4-{4-[(4-methoxyphenyl)amino]-3-nitrobenzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5188196.png)